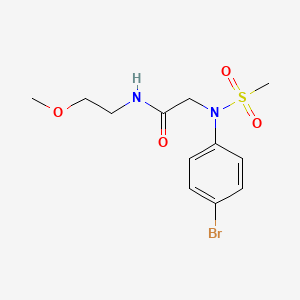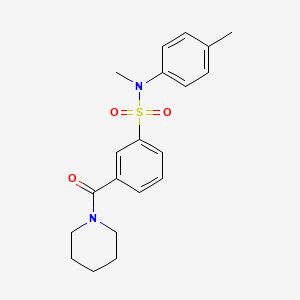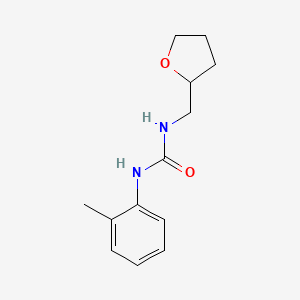
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 exerts its pharmacological effects by inhibiting the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 disrupts signaling pathways that are involved in the regulation of cell proliferation, survival, and angiogenesis, ultimately leading to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce tumor angiogenesis. It has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of using N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. Another area of interest is the exploration of the potential therapeutic applications of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 in other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006's pharmacological effects, which could lead to the development of more effective therapies.
Métodos De Síntesis
The synthesis of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 involves a multi-step process, starting with the reaction between 4-bromophenylhydrazine and ethyl 2-bromoacetate to form 4-bromo-2-(ethoxycarbonyl)phenylhydrazine. This intermediate is then reacted with 2-methoxyethylamine and methylsulfonyl chloride to yield N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006.
Aplicaciones Científicas De Investigación
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and psoriasis. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in the regulation of cell proliferation, survival, and angiogenesis.
Propiedades
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S/c1-19-8-7-14-12(16)9-15(20(2,17)18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRREFPFEABSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B4958371.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B4958372.png)
![N-[2-methoxy-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4958391.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(1R*,2S*)-2-phenylcyclopropyl]-1,3-oxazole-4-carboxamide](/img/structure/B4958398.png)
![5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4958399.png)

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4958407.png)

![methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4958416.png)

![1-(4-chlorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958440.png)
![3-chloro-4-ethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4958455.png)
![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4958463.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)